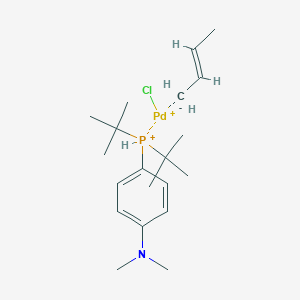![molecular formula C28H39AgF2N2- B6301771 [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane CAS No. 1643366-13-5](/img/structure/B6301771.png)
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)” is an organometallic silver complex . It’s part of a class of compounds known as N-heterocyclic carbenes (NHCs), which are commonly used as ligands in inorganic and organometallic synthesis, chemical catalysis, and other applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride was achieved by ligand metathesis from [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride and sodium cyanate in anhydrous tetrahydrofuran .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the title complex, [Au(NCO)(C27H36N2)], was synthesized and crystallized in the orthorhombic space group P212121, as a neutral complex with the central Au atom di-coordinated by an N-heterocyclic carbene [Au—C = 1.963 (2) A ̊ ] and an isocyanate [Au—N 1.999 (2) A ̊ ] ligands, with a linear CAuNCO moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)” include a molecular weight of 549.50 g/mol and an exact mass of 548.21322 g/mol . It appears as an off-white powder .科学研究应用
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane has a wide range of applications in the fields of life sciences, pharmaceuticals, and materials science. The compound has been used in the synthesis of various compounds, such as peptides and proteins, and in the development of novel drug delivery systems. It has also been used in the study of biochemical and physiological effects, and its potential use in the development of new drugs and therapies. Additionally, this compound has been used in the study of the structure and function of proteins, in the development of new catalysts, and in the synthesis of polymers and nanoparticles.
作用机制
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane is a difluoromethylated silver(I) compound, containing two imidazolidinylidene moieties. The compound is capable of forming strong covalent bonds with proteins and other biological molecules, which is the mechanism by which it exerts its effects. The silver atom acts as a Lewis acid, forming a bond with the nitrogen atom of the imidazolidinylidene moiety. This bond is further stabilized by the formation of a hydrogen bond between the nitrogen atom and the difluoromethyl group. The formation of this bond leads to the formation of a stable complex, which is capable of binding to proteins and other biological molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as proteases, as well as to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial effects, and to inhibit the growth of cancer cells. The compound is also capable of binding to proteins and other biological molecules, which can lead to changes in the structure and function of the proteins.
实验室实验的优点和局限性
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane has a number of advantages for use in laboratory experiments. The compound is easy to synthesize and is relatively inexpensive, making it suitable for use in a variety of laboratory experiments. Additionally, the compound is capable of forming strong covalent bonds with proteins and other biological molecules, making it suitable for use in the study of biochemical and physiological effects. However, this compound is also limited in its use in laboratory experiments, as it is not capable of crossing cell membranes and is not easily metabolized.
未来方向
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane has potential for a variety of applications in the fields of life sciences, pharmaceuticals, and materials science. Potential future directions for the use of this compound include the development of new drugs and therapies, the study of the structure and function of proteins, the development of new catalysts, and the synthesis of polymers and nanoparticles. Additionally, this compound could be further explored for its potential use in the treatment of bacterial and fungal infections, as well as for its potential use as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of this compound for use in the development of novel drug delivery systems.
合成方法
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane can be synthesized by a variety of methods, including the reaction of silver(I) salts with difluoromethylating agents. The most common method for the synthesis of this compound is the reaction of silver(I) salts with difluoromethyl triflate (CF3SO3) in the presence of an imidazolidinylidene ligand. The reaction is carried out in an inert atmosphere and typically yields a product with a purity of greater than 95%. The reaction is simple and can be carried out in a short amount of time, making it suitable for laboratory use.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I) involves the reaction of silver(I) difluoromethoxide with 1,3-bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinone in the presence of a reducing agent.", "Starting Materials": [ "Silver(I) difluoromethoxide", "1,3-bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinone", "Reducing agent" ], "Reaction": [ "To a solution of 1,3-bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinone in a suitable solvent, add silver(I) difluoromethoxide.", "Add a reducing agent to the reaction mixture and stir for a period of time.", "Filter the resulting precipitate and wash with a suitable solvent.", "Dry the product under vacuum to obtain [1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)." ] } | |
CAS 编号 |
1643366-13-5 |
分子式 |
C28H39AgF2N2- |
分子量 |
549.5 g/mol |
IUPAC 名称 |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane |
InChI |
InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1; |
InChI 键 |
APLKKPCEPXCWIN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



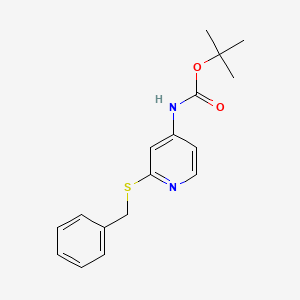
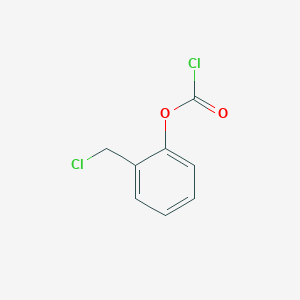
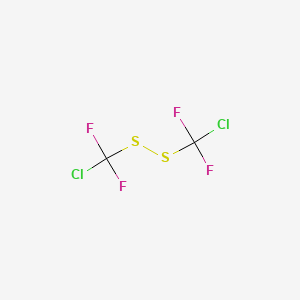
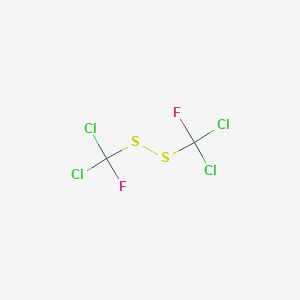
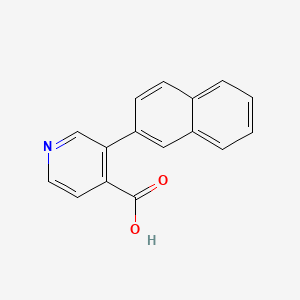



![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
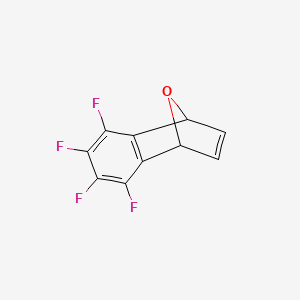
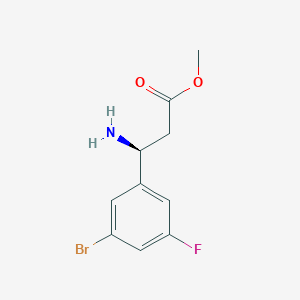
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

